2,6-Dichloro-4-(trifluoromethyl)thiobenzamide
Overview
Description
2,6-Dichloro-4-(trifluoromethyl)thiobenzamide is an organic compound with the chemical formula C8H4Cl2F3NS. It is a chemical substance known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes chlorine, fluorine, and sulfur atoms attached to a benzamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)thiobenzamide typically involves the halogenation and ammoniation of p-Chlorobenzotrifluoride. The process begins with the halogenation reaction, where p-Chlorobenzotrifluoride is treated with chlorine to introduce chlorine atoms at the 2 and 6 positions of the benzene ring. This is followed by an ammoniation reaction, where the intermediate product is reacted with ammonia to form the final compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar halogenation and ammoniation reactions. The process is optimized for high yield and cost-effectiveness, utilizing readily available raw materials and efficient reaction conditions. The use of high-pressure reactors and controlled temperature conditions ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)thiobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
2,6-Dichloro-4-(trifluoromethyl)thiobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)thiobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: Similar in structure but lacks the thiobenzamide group.
2,6-Dichloro-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of the thiobenzamide group.
2,6-Dichloro-4-(trifluoromethyl)benzamide: Similar but without the sulfur atom.
Uniqueness
2,6-Dichloro-4-(trifluoromethyl)thiobenzamide is unique due to the presence of both chlorine and fluorine atoms, as well as the thiobenzamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in agriculture and pharmaceuticals .
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)benzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NS/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZUKFXTMAIPTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=S)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371671 | |
Record name | 2,6-Dichloro-4-(trifluoromethyl)benzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727739 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175205-87-5 | |
Record name | 2,6-Dichloro-4-(trifluoromethyl)benzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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